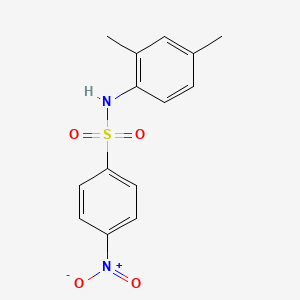
5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
説明
5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as FBDD, is a small molecule that has attracted significant attention from the scientific community due to its potential applications in various fields.
科学的研究の応用
5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. In drug discovery, 5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a scaffold to design and synthesize novel compounds with improved pharmacological properties. In material science, 5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been utilized to prepare functional materials such as molecular sensors, catalysts, and polymers.
作用機序
The mechanism of action of 5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to bind to the active site of enzymes and disrupt their function, leading to the inhibition of various cellular processes. 5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to interact with proteins involved in signal transduction pathways, leading to the modulation of cellular signaling.
Biochemical and Physiological Effects:
5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can induce apoptosis, inhibit cell proliferation, and modulate gene expression. In vivo studies have shown that 5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can reduce tumor growth, inflammation, and bacterial infections. However, the exact mechanism of action and the potential side effects of 5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione on human health are still under investigation.
実験室実験の利点と制限
5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its small size, high purity, and ease of synthesis. 5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be easily modified to introduce different functional groups and improve its pharmacological properties. However, 5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione also has some limitations, including its low solubility in water, which can affect its bioavailability and toxicity. 5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can also exhibit non-specific binding to proteins and enzymes, leading to false-positive results in some assays.
将来の方向性
5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several potential future directions for research and development. One direction is to explore the use of 5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione as a tool for studying enzyme function and protein-protein interactions. Another direction is to design and synthesize novel compounds based on the 5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione scaffold with improved pharmacological properties. Additionally, 5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be utilized to prepare functional materials and sensors for various applications. Finally, more studies are needed to investigate the potential side effects and toxicity of 5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione on human health.
特性
IUPAC Name |
5-[(3-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-7-3-1-2-6(4-7)5-8-9(15)13-11(17)14-10(8)16/h1-5H,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFPBHZOAYXEHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(aminocarbonyl)phenyl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3831832.png)
![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3831839.png)

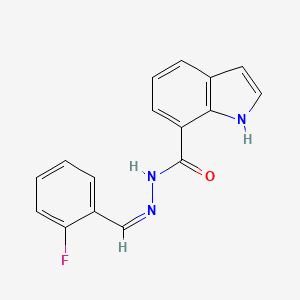
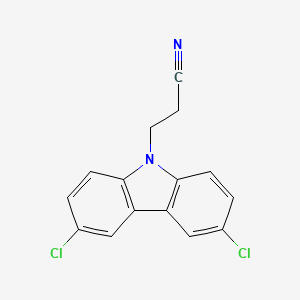
![1-(9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B3831870.png)
![ethyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate](/img/structure/B3831899.png)
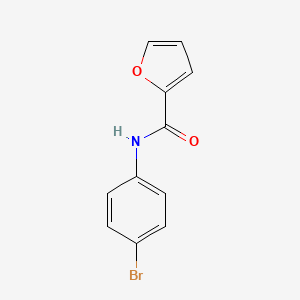
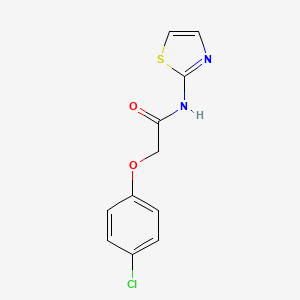
![N-[(2,4-dichlorophenoxy)acetyl]alanine](/img/structure/B3831913.png)
![N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B3831914.png)

